Linoleato de linoleílo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

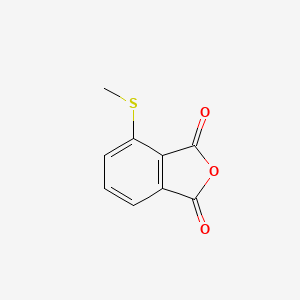

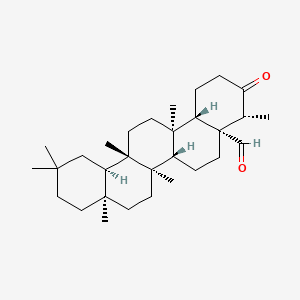

Linoleyl linoleate is a wax ester . It is produced by the reduction of the carboxylic acid group in linoleic acid . Linoleic acid is an omega-6 fatty acid and an octadecadienoic acid .

Synthesis Analysis

Linoleyl linoleate is synthesized from linoleic acid. Linoleic acid is readily synthesized in bacteria, protozoa, and plants . The synthesis of β-sitosterol linolenate was catalyzed using isoctane and Candida rugosa lipase and employing nanotube as emulsifier .

Molecular Structure Analysis

The molecular formula of Linoleyl linoleate is C36H64O2 . It contains 101 bonds in total, including 37 non-H bonds, 5 multiple bonds, 30 rotatable bonds, 5 double bonds, and 1 ester .

Physical and Chemical Properties Analysis

Linoleic acid, a component of Linoleyl linoleate, is a colorless to straw-colored liquid . It is an unsaturated fatty acid and is essential to human diet .

Aplicaciones Científicas De Investigación

Metabolismo lipídico y mejora de la microbiota intestinal

El linoleato de linoleílo, como parte del glicerol 1-oleato-2-palmitato-3-linoleato (OPL), se ha encontrado que mejora el metabolismo lipídico y la microbiota intestinal . Una dieta alta en OPL redujo el peso corporal, los triglicéridos hepáticos, el colesterol total y el LDL-C, y redujo el nivel de citoquinas proinflamatorias TNF-α, IL-1β e IL-6 en ratones . También elevó el nivel de lípidos antiinflamatorios y redujo el nivel de lípidos oxidados .

Protección antioxidante

El this compound se ha asociado con actividad antioxidante . Se ha sugerido que tiene una actividad beneficiosa en una multitud de condiciones patológicas comúnmente asociadas con el estrés oxidativo .

Oxidación catalizada por lipooxigenasa

La lipooxigenasa, una dioxigenasa que contiene hierro no hemático, cataliza la conversión de ácidos grasos poliinsaturados como el this compound en ácidos grasos hidroperoxi conjugados . Este proceso es significativo en la bioquímica de los ácidos grasos.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Linoleyl linoleate, a derivative of linoleic acid, primarily targets the enzyme linoleoyl-CoA desaturase . This enzyme plays a crucial role in converting types of fatty acids, which are essential nutrients in the human body .

Mode of Action

Linoleoyl-CoA desaturase catalyzes the chemical reaction involving linoleoyl-CoA, an electron acceptor AH2, and O2 . The products of this reaction are gamma-linolenoyl-CoA, the reduction product A, and H2O . This interaction results in the conversion of linoleic acid to gamma-linolenic acid .

Biochemical Pathways

Linoleic acid, the precursor of linoleyl linoleate, is involved in several biochemical pathways. It is a precursor to arachidonic acid with elongation and unsaturation . Arachidonic acid is the precursor to some prostaglandins, leukotrienes, thromboxane, and the N-acylethanolamine . These compounds play significant roles in various physiological processes, including inflammation and pain signaling.

Pharmacokinetics

It’s known that linoleic acid, from which linoleyl linoleate is derived, is typically insoluble in water but soluble in many organic solvents . This suggests that linoleyl linoleate may have similar properties, potentially affecting its bioavailability.

Result of Action

The action of linoleyl linoleate, through its interaction with linoleoyl-CoA desaturase, results in the production of gamma-linolenoyl-CoA . This compound is involved in various physiological processes, including inflammation and pain signaling . Additionally, linoleate has been shown to regulate the proinflammatory cytokine IL8 via the JNK and nuclear factor kappa B pathways .

Action Environment

The action, efficacy, and stability of linoleyl linoleate can be influenced by various environmental factors. For instance, the presence of other fatty acids can affect the activity of linoleoyl-CoA desaturase . Additionally, dietary intake and metabolism can influence the levels of linoleic acid and, by extension, linoleyl linoleate in the body

Análisis Bioquímico

Biochemical Properties

Linoleyl linoleate participates in several biochemical reactions. It is a precursor to arachidonic acid (AA) with elongation and unsaturation . AA is the precursor to some prostaglandins, leukotrienes, thromboxane, and the N-acylethanolamine . These interactions are crucial for the regulation of various cellular functions.

Cellular Effects

Linoleyl linoleate has been shown to have protective effects against inflammation in hepatocytes . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of linoleyl linoleate involves its binding interactions with biomolecules and its role in enzyme activation or inhibition. It exerts its effects at the molecular level, influencing changes in gene expression .

Metabolic Pathways

Linoleyl linoleate is involved in the linoleic acid metabolic pathway . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Linoleyl linoleate can be achieved through esterification reaction between linoleic acid and linoleyl alcohol.", "Starting Materials": [ "Linoleic acid", "Linoleyl alcohol", "Acid catalyst", "Dehydrating agent" ], "Reaction": [ "Mix linoleic acid and linoleyl alcohol in a 1:1 molar ratio in a reaction vessel", "Add a few drops of acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to the mixture", "Add a dehydrating agent, such as molecular sieves or calcium chloride, to remove water from the reaction mixture", "Heat the mixture at a temperature of 60-80°C for 4-6 hours with constant stirring", "Cool the reaction mixture and extract the product with a non-polar solvent, such as hexane or diethyl ether", "Purify the product by column chromatography or recrystallization" ] } | |

Número CAS |

17673-62-0 |

Fórmula molecular |

C36H64O2 |

Peso molecular |

528.9 g/mol |

Nombre IUPAC |

octadeca-9,12-dienyl octadeca-9,12-dienoate |

InChI |

InChI=1S/C36H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-35H2,1-2H3 |

Clave InChI |

BWPODKUVJMQURN-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |

SMILES canónico |

CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |

Sinónimos |

LINOLEYL LINOLEATE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(morpholin-4-ylmethyl)-3-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B578941.png)

![Cyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B578942.png)

![2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B578946.png)